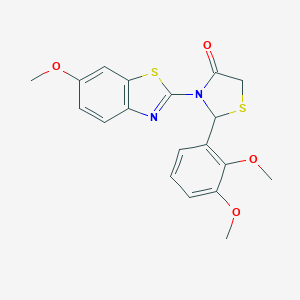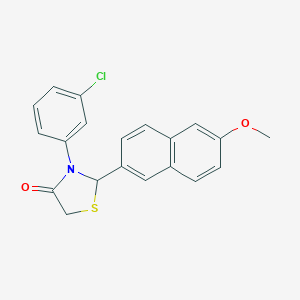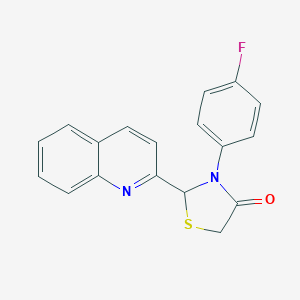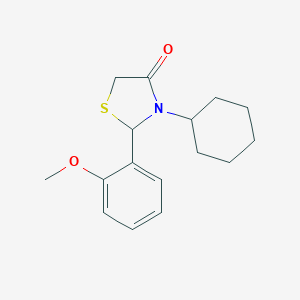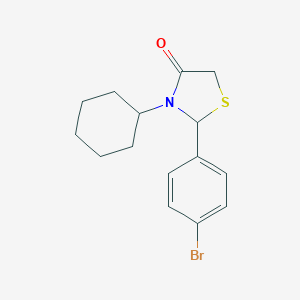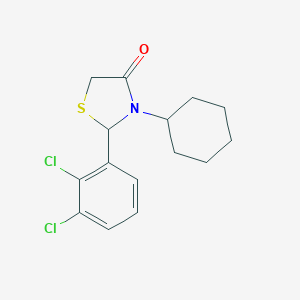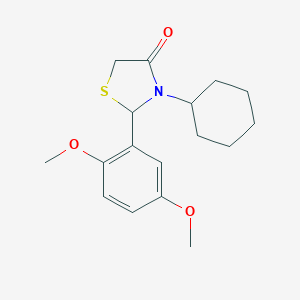![molecular formula C20H21F3N2O4 B504618 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide CAS No. 341934-25-6](/img/structure/B504618.png)
3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide: is a complex organic compound that features a benzamide core substituted with methoxy groups, a morpholine ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid such as iron(III) bromide (FeBr₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring and trifluoromethyl group can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
作用机制
The mechanism of action of 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites or receptor binding pockets, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]aniline
- 3,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
属性
CAS 编号 |
341934-25-6 |
|---|---|
分子式 |
C20H21F3N2O4 |
分子量 |
410.4g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4/c1-27-17-6-3-13(11-18(17)28-2)19(26)24-15-12-14(20(21,22)23)4-5-16(15)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
InChI 键 |
JBULUBYTCYNMKL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[(3-tert-butoxy-3-oxopropyl)(2,3-dihydroxypropyl)amino]propanoate](/img/structure/B504536.png)
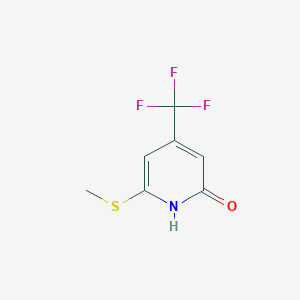
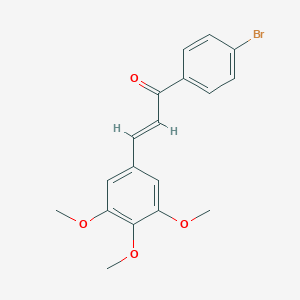

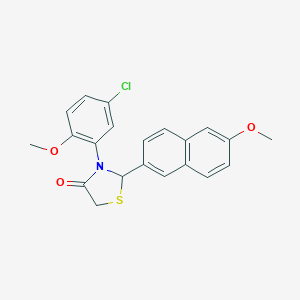
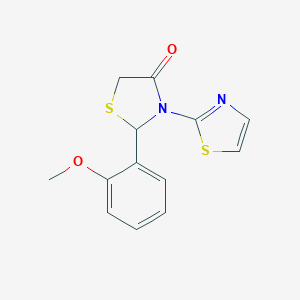
![2-[4-(Benzyloxy)phenyl]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B504544.png)
